molecular formula C11H14ClNS B1439348 N-(1-benzothien-2-ylmethyl)ethanamine hydrochloride CAS No. 1189997-74-7

N-(1-benzothien-2-ylmethyl)ethanamine hydrochloride

Cat. No. B1439348
M. Wt: 227.75 g/mol
InChI Key: BVAQKXGQBZPSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The predicted boiling point of N-(1-benzothien-2-ylmethyl)ethanamine hydrochloride is 302.6±17.0 °C, and its predicted density is 1.117±0.06 g/cm3 . The compound’s pKa is predicted to be 9.23±0.10 .

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazoles and their derivatives are pivotal in medicinal chemistry due to their broad spectrum of biological activities. These compounds are integral to various natural products and pharmaceutical agents, demonstrating a range of pharmacological properties. Benzothiazole derivatives are particularly noted for their anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, and antimalarial activities. This versatility makes benzothiazoles a focus of active research, aiming to explore their potential in new therapeutic agents and diagnostic probes. The ongoing research and development in this area highlight the importance of benzothiazole scaffolds in discovering novel drug candidates with high therapeutic potency and minimal toxicity (Keri, Patil, Patil, & Budagumpi, 2015).

Safety And Hazards

N-(1-benzothien-2-ylmethyl)ethanamine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .

properties

IUPAC Name

N-(1-benzothiophen-2-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS.ClH/c1-2-12-8-10-7-9-5-3-4-6-11(9)13-10;/h3-7,12H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAQKXGQBZPSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC2=CC=CC=C2S1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzothien-2-ylmethyl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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